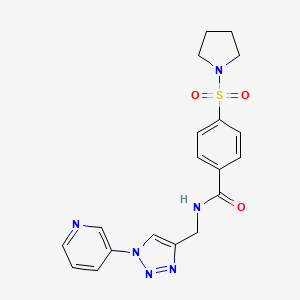
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H20N6O3S and its molecular weight is 412.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyridine and a sulfonamide group , which are known to enhance biological activity through various mechanisms. Its molecular formula and weight are indicative of its potential for interactions with biological targets.
| Component | Description |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.39 g/mol |
| Key Functional Groups | Triazole, Pyridine, Sulfonamide |
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition .
- Coupling reactions to introduce the pyridine and sulfonamide moieties.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. This is particularly relevant in targeting metalloenzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with various receptors, influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds containing triazole and pyridine structures. For example:
-
IC50 Values : Compounds structurally related to this compound have shown promising results against various cancer cell lines:
Compound Cell Line IC50 (µg/mL) Compound A HCT116 42.5 Compound B MDA-MB231 64.3 Compound C Mia-PaCa2 68.4
These findings suggest that the compound may exhibit similar or enhanced activity due to its unique structural features.
Antimicrobial Activity
The presence of the pyridine and sulfonamide groups suggests potential antimicrobial properties. Studies have indicated that compounds with similar structures can inhibit bacterial growth effectively:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
- Study on Cancer Cell Lines : A series of triazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and highlighting structure–activity relationships (SAR).
- Antimicrobial Testing : In another study, derivatives were assessed for their ability to inhibit bacterial growth, revealing effective MIC values that support further exploration for therapeutic applications.
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-19(21-12-16-14-25(23-22-16)17-4-3-9-20-13-17)15-5-7-18(8-6-15)29(27,28)24-10-1-2-11-24/h3-9,13-14H,1-2,10-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBVFKKZWNSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














